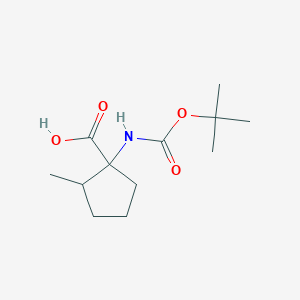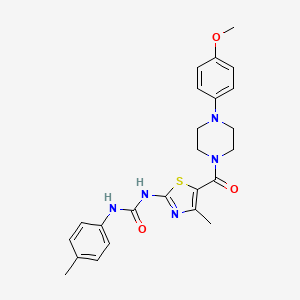
1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C24H27N5O3S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Applications
One of the primary research directions for derivatives similar to the specified compound involves the synthesis of new urea and thiourea derivatives with potential antimicrobial and antiviral activities. For example, studies have demonstrated the creation of compounds doped with febuxostat, exhibiting promising antimicrobial and antiviral properties against Tobacco mosaic virus (TMV) and various microbial strains. This indicates a potential application in developing new antimicrobial agents with specific activity profiles (Reddy et al., 2013).
Biological Activity and Ligand Development
Another aspect of research involves exploring the compound's utility in designing ligands for specific receptors or biological targets. The synthesis of novel derivatives, including triazole or thiourea modifications, has shown potential in creating ligands for receptors such as the α1-adrenoceptor subtypes, indicating its application in medicinal chemistry for developing therapeutic agents (Romeo et al., 2001).
Chemical Modification and Structural Analysis
Research also encompasses the chemical modification and analysis of related compounds to improve pharmacological profiles or understand their molecular structures. Such studies involve not only the synthesis of analogs but also detailed structural and spectroscopic characterization, contributing to a deeper understanding of their chemical behavior and potential therapeutic applications. For instance, the study of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide and its analogs for TRPV1 antagonism offers insights into structural modification strategies for better pharmacological properties (Nie et al., 2020).
properties
IUPAC Name |
1-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-16-4-6-18(7-5-16)26-23(31)27-24-25-17(2)21(33-24)22(30)29-14-12-28(13-15-29)19-8-10-20(32-3)11-9-19/h4-11H,12-15H2,1-3H3,(H2,25,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQMNNSMXKKUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(p-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

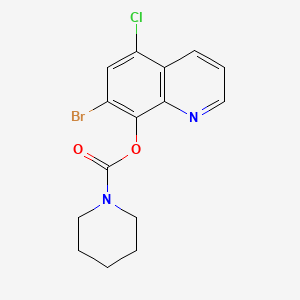

![N-(1-cyano-1-cyclopropylethyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2804862.png)
![(Z)-2-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylacrylonitrile](/img/structure/B2804864.png)
![[5-Amino-1-(4-fluorophenyl)sulfonylpyrazol-3-yl] 4-tert-butylbenzoate](/img/structure/B2804866.png)
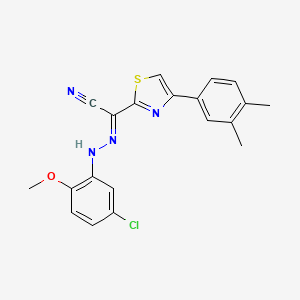
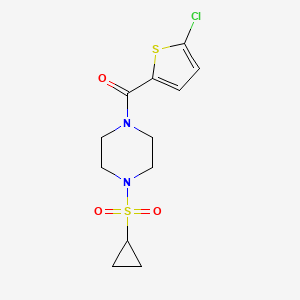

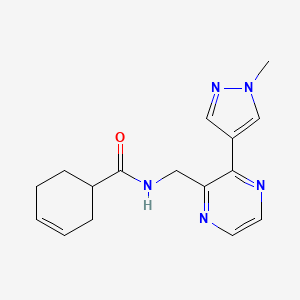
![7-Chloro-2-(3-(dimethylamino)propyl)-1-(3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2804875.png)
![2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2804877.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2804878.png)
